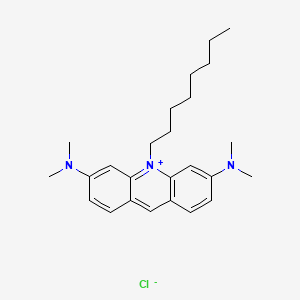
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and an octyl chain attached to the acridine core, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride typically involves multiple stepsThe reaction conditions often include the use of strong bases, solvents like N-Methyl-2-pyrrolidone, and elevated temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of substituted acridine compounds .
Aplicaciones Científicas De Investigación
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride has numerous applications in scientific research:
Chemistry: It is used as a fluorescent dye and a reagent in various chemical reactions.
Biology: The compound is employed in DNA intercalation studies and as a staining agent for nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer processes . The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye and in DNA staining.
Amsacrine: An anticancer agent that also intercalates with DNA and inhibits topoisomerase enzymes.
Uniqueness
This compound is unique due to its specific structural features, including the octyl chain and dimethylamino groups, which enhance its solubility and biological activity. These features make it a versatile compound for various applications, distinguishing it from other acridine derivatives.
Propiedades
Número CAS |
88598-46-3 |
|---|---|
Fórmula molecular |
C25H36ClN3 |
Peso molecular |
414.0 g/mol |
Nombre IUPAC |
3-N,3-N,6-N,6-N-tetramethyl-10-octylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C25H36N3.ClH/c1-6-7-8-9-10-11-16-28-24-18-22(26(2)3)14-12-20(24)17-21-13-15-23(27(4)5)19-25(21)28;/h12-15,17-19H,6-11,16H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
BAFQQGWQGVWFDU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
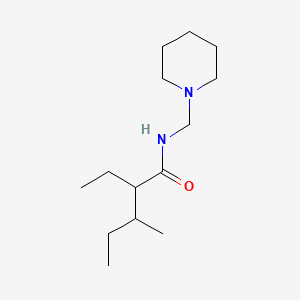
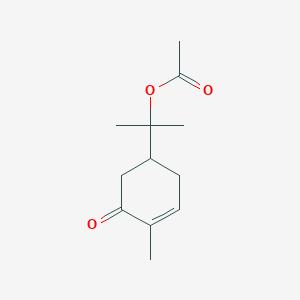
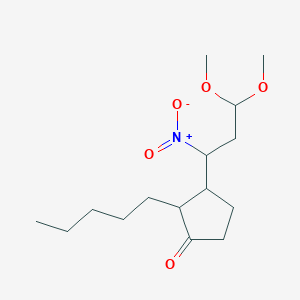
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
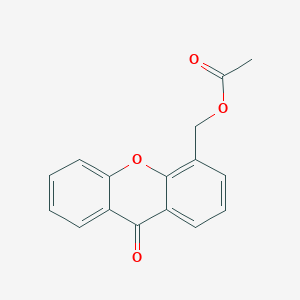
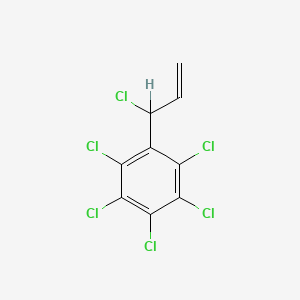
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

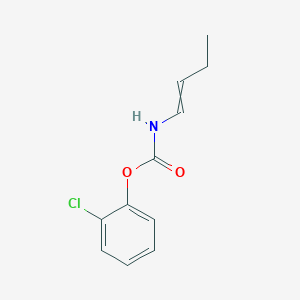
![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
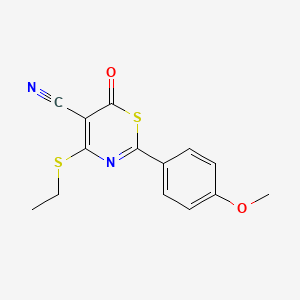
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
